

Application Notes: Probing Aberrant Glycosylation in Disease Models with 6-OAlkyne-Galactose

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Compound of Interest					
Compound Name:	6-O-2-Propyn-1-yl-D-galactose				
Cat. No.:	B15068542	Get Quote			

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Studying these changes provides invaluable insights into disease mechanisms and offers avenues for novel diagnostic and therapeutic strategies. Metabolic Oligosaccharide Engineering (MOE) is a powerful chemical biology tool that enables the visualization and identification of glycosylated proteins (glycoproteins) by introducing bioorthogonal chemical reporters into cellular glycans.[4]

6-O-alkyne-galactose (6-Alk-Gal) is a metabolically active analog of galactose featuring a terminal alkyne group. This modification allows it to be processed by the cell's natural glycosylation machinery and incorporated into O-linked glycoproteins. The alkyne group serves as a bioorthogonal handle, enabling the selective chemical ligation of reporter tags via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8] This methodology allows for the sensitive detection, enrichment, and identification of glycoproteins that are altered in disease states.

Mechanism of Action



The use of 6-O-alkyne-galactose involves a two-step process:

- Metabolic Labeling: To enhance cell permeability, a peracetylated version of the sugar, tetraacetylated 6-O-alkyne-galactose (Ac-6-Alk-Gal), is supplied to cells in culture or to animal
 models.[5] Cellular esterases remove the acetyl groups, releasing 6-Alk-Gal. The cell's
 metabolic pathways then convert it into a nucleotide sugar donor, which is subsequently
 incorporated by glycosyltransferases into nascent glycan chains on proteins.
- Bioorthogonal Ligation (Click Chemistry): After labeling, cell lysates are prepared, and the
 alkyne-tagged glycoproteins are reacted with an azide-functionalized reporter probe (e.g.,
 biotin-azide for affinity purification or a fluorophore-azide for imaging).[9] The CuAAC
 reaction forms a stable triazole linkage, covalently attaching the probe to the target
 glycoproteins for downstream analysis.[10][11]

Applications in Disease Models

- Oncology: Cancer cells often exhibit significant changes in cell surface glycosylation, which
 affects cell adhesion, signaling, and metastasis. 6-Alk-Gal can be used to profile these
 altered glycoproteomes, identify novel cancer biomarkers, and study the functional
 consequences of aberrant glycosylation on tumor progression.
- Neurodegenerative Diseases: Dysregulation of glycosylation is implicated in diseases like
 Alzheimer's and Parkinson's.[1][12] This technique can be applied to neuronal cell models or
 animal models to track changes in glycoprotein expression and localization, helping to
 elucidate the role of glycosylation in disease pathogenesis.
- Immunology and Infectious Disease: Glycans on the surface of immune cells and pathogens play crucial roles in recognition and signaling.[13] 6-Alk-Gal can be used to study host-pathogen interactions or to understand how glycosylation modulates immune cell function in autoimmune disorders.[4]

Quantitative Data Summary

The following table presents representative data that can be obtained using the 6-Alk-Gal labeling methodology to compare glycosylation patterns in different disease models.



Disease Model	Cell Line/Tissue	Ac-6-Alk-Gal Concentration	Downstream Analysis	Representative Finding
Breast Cancer	MDA-MB-231 (Metastatic) vs. MCF-7 (Non- metastatic)	50 μM for 48h	Biotin-Azide Labeling, Streptavidin Enrichment, LC- MS/MS	Increased labeling of cell adhesion proteins (e.g., integrins) in metastatic cells, suggesting hyper- galactosylation.
Alzheimer's Disease	SH-SY5Y neuroblastoma cells (APP overexpression model)	25 μM for 72h	Fluorescent- Azide Labeling, Confocal Microscopy	Altered localization of labeled glycoproteins from the cell surface to intracellular vesicles in the disease model.
Inflammatory Bowel Disease	Colon tissue from DSS- induced colitis mouse model	100 mg/kg via IP injection for 5 days	Biotin-Azide Labeling, Western Blot with Streptavidin- HRP	A significant increase in the overall signal intensity in colitis tissue, indicating a global increase in O-linked glycosylation during inflammation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac-6-Alk-Gal

Methodological & Application





- Cell Seeding: Plate cells onto the appropriate culture vessel (e.g., 6-well plate or 10 cm dish) and allow them to adhere and reach 60-70% confluency.
- Stock Solution Preparation: Prepare a 10 mM stock solution of tetra-acetylated 6-O-alkyne-galactose (Ac-6-Alk-Gal) in anhydrous DMSO. Store at -20°C.
- Labeling: Dilute the Ac-6-Alk-Gal stock solution directly into the cell culture medium to the desired final concentration (typically 25-100 μM). For a negative control, add an equivalent volume of DMSO to a separate well/dish.
- Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal incubation time should be determined empirically for each cell type.

Cell Harvest:

- Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- For adherent cells, add trypsin and incubate until cells detach. Neutralize with complete media, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with ice-cold PBS. The cell pellet can be used immediately or stored at -80°C.

Protocol 2: Cell Lysis and Protein Quantification

- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A typical volume is 100-200 μL for a pellet from a 6-well plate.
- Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.



 Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling 50 µg of protein lysate with an azide probe (e.g., Biotin-Azide).

- Prepare Click-&-Go[™] Reaction Cocktail: In a microcentrifuge tube, add the following reagents in order. Vortex briefly after adding each component.
 - Protein Lysate: 50 μg of protein, adjust volume to 42 μL with lysis buffer or PBS.
 - Azide Probe (e.g., Biotin-Azide, 2 mM stock in DMSO): 2.5 μL (Final concentration: 100 μM).
 - Copper(II) Sulfate (CuSO₄, 50 mM stock in H₂O): 2 μL (Final concentration: 2 mM).
 - Ligand (e.g., THPTA, 50 mM stock in H₂O): 2 μL (Final concentration: 2 mM).
- Initiate Reaction: Add 2.5 μ L of a freshly prepared 100 mM Sodium Ascorbate solution in H₂O (Final concentration: 5 mM). Vortex thoroughly.
- Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Sample Preparation: The labeled lysate is now ready for downstream analysis. For SDS-PAGE, add 4X Laemmli sample buffer, boil for 5-10 minutes, and proceed to electrophoresis.

Protocol 4: Downstream Analysis via Western Blot

- SDS-PAGE: Load 20-30 μg of the click-labeled protein lysate onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.



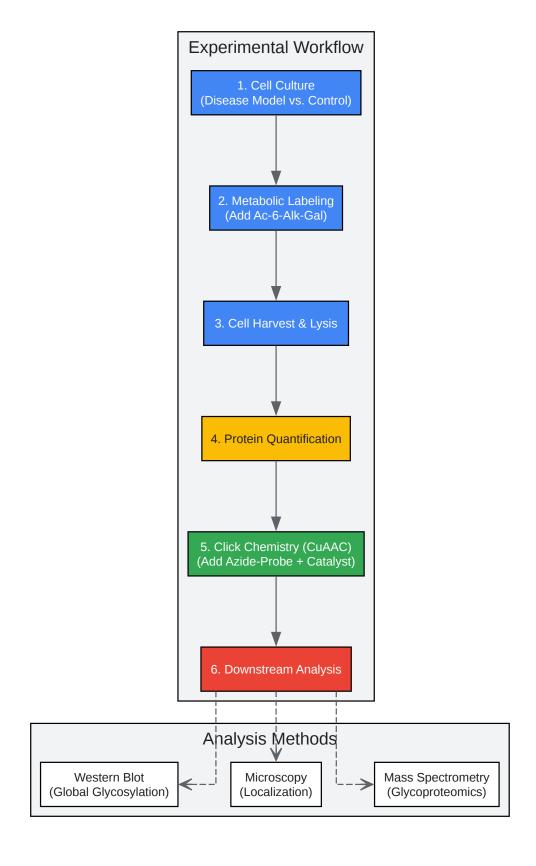




- Streptavidin-HRP Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin probe (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. The resulting bands represent the glycoproteins that incorporated 6-Alk-Gal.

Visualizations

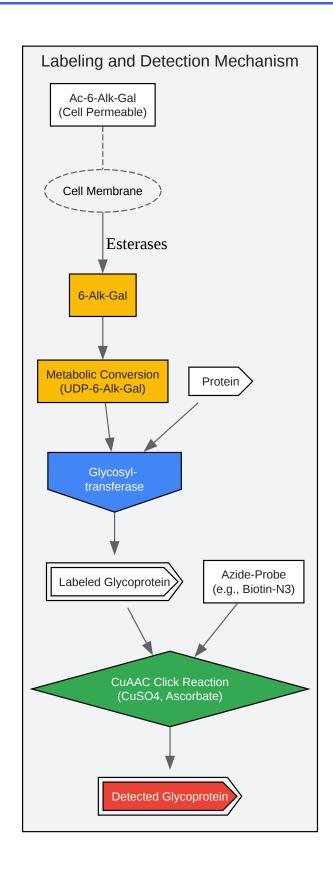




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Caption: High-level workflow for studying glycoproteins using 6-Alk-Gal.

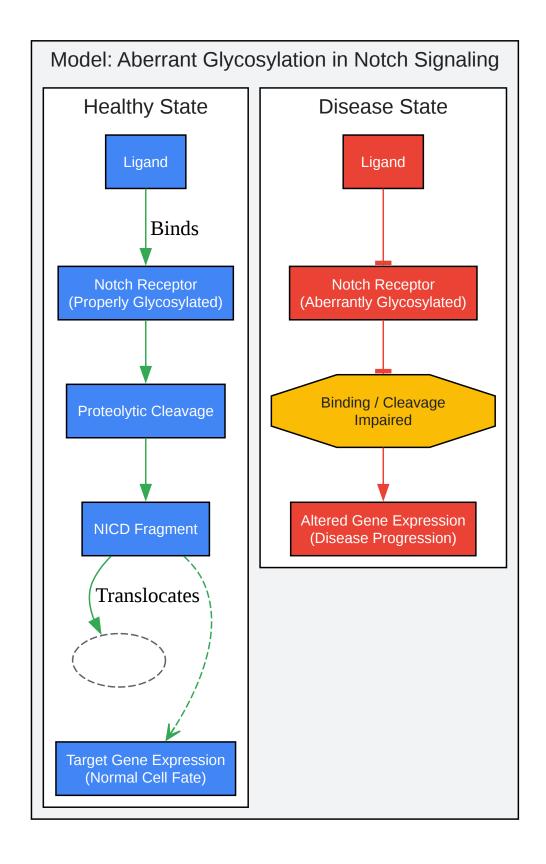




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Caption: Mechanism of metabolic labeling and bioorthogonal detection.





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Caption: Impact of aberrant glycosylation on Notch signaling pathway.



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